4-(Benzenesulfonamidomethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(benzenesulfonamidomethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c14-20(16,17)12-8-6-11(7-9-12)10-15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGMACVQSZVIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonamidomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a suitable amine under controlled conditions. One common method includes the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Formation of the Intermediate: The intermediate compound is formed by reacting benzenesulfonyl chloride with formaldehyde and an amine.
Final Product Formation: The intermediate is then reacted with another equivalent of benzenesulfonyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonamidomethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-(Benzenesulfonamidomethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonamidomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Pharmacokinetic and Physicochemical Properties
- Lipinski’s Rule Compliance: Derivatives like 4-(1H-pyrazol-1-yl)benzenesulfonamide () comply with Lipinski’s Rule of Five (molecular weight <500, logP <5, ≤5 H-bond donors, ≤10 H-bond acceptors), ensuring oral bioavailability .
- Solubility and Stability : Ureido-substituted analogs () exhibit enhanced solubility due to polar carbamoyl groups, whereas halogenated Schiff bases (e.g., SB3–SB5 in ) show improved thermal stability (m.p. >300°C) due to strong metal chelation .
- Metabolic Half-Life : Celecoxib () was optimized for shorter plasma half-life compared to early leads (e.g., SC-236) by introducing metabolically labile groups, balancing efficacy and safety .
Mechanistic Insights
- Enzyme Inhibition : Ureido-substituted derivatives () inhibit carbonic anhydrase IX/XII via sulfonamide-Zn²⁺ coordination, critical for antimetastatic activity .
- Antimicrobial Action: Pyrimidinyl-nitrobenzylideneamino derivatives () disrupt microbial enzymes via hydrogen bonding with residues like HIS 388 (6TZ6) and LYS 83 (7CKQ) .
- Anticancer Applications : Schiff base-metal complexes () induce apoptosis through reactive oxygen species (ROS) generation, leveraging thiazole and halogen substituents for DNA intercalation .
Biological Activity
4-(Benzenesulfonamidomethyl)benzenesulfonamide, a sulfonamide derivative, is part of a broader class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 318.39 g/mol
This compound features two benzenesulfonamide groups connected by a methylene bridge, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that sulfonamides possess notable antibacterial properties. A study evaluating various benzenesulfonamide derivatives found that compounds similar to this compound exhibited significant activity against common pathogens such as E. coli and S. aureus .
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness in the range of 6.63 mg/mL against C. albicans and 6.72 mg/mL against E. coli .
Anti-inflammatory Properties
Sulfonamides have been recognized for their anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could significantly reduce carrageenan-induced paw edema in rats, indicating potential use in treating inflammatory conditions .
- Percentage Inhibition : Compounds tested showed up to 94.69% inhibition at various time points post-administration .
Antioxidant Activity
The antioxidant capacity of sulfonamides has also been evaluated, with findings suggesting that some derivatives can effectively scavenge free radicals, comparable to Vitamin C .
- IC50 Values : For example, one compound showed an IC50 of 0.3287 mg/mL, indicating strong antioxidant potential .
The primary mechanism by which sulfonamides exert their biological effects is through the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This action disrupts the synthesis of nucleic acids and ultimately inhibits bacterial growth.
In addition to antibacterial activity, recent studies have highlighted the role of sulfonamides in inhibiting carbonic anhydrases (CAs), which are essential for maintaining acid-base balance in various tissues .
- Target Enzymes : The compound has been shown to inhibit multiple isoforms of carbonic anhydrases (CA2, CA4, CA12), which are implicated in several physiological processes including respiration and renal function .
Case Studies and Research Findings
A comprehensive evaluation of benzenesulfonamide derivatives has established a correlation between structural features and biological activity:
| Compound | Antimicrobial Activity (MIC mg/mL) | Anti-inflammatory Activity (%) | Antioxidant Activity (IC50 mg/mL) |
|---|---|---|---|
| 4a | 6.67 (S. typhi) | 87.83 | - |
| 4d | 6.72 (E. coli) | - | - |
| 4e | 6.63 (C. albicans) | - | 0.3287 |
These findings suggest that modifications to the sulfonamide structure can enhance specific biological activities, paving the way for the development of more effective therapeutic agents.
Q & A
Basic: What are the common synthetic routes for preparing 4-(Benzenesulfonamidomethyl)benzenesulfonamide, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions using benzenesulfonyl chloride derivatives and amine-containing precursors. A widely used method includes:
Nucleophilic substitution : Reacting 4-fluorobenzenesulfonyl chloride with prop-2-yn-1-amine under basic conditions (NaOH) in dichloromethane to form an alkyne intermediate .
Click chemistry : Coupling the alkyne intermediate with azide derivatives via copper-catalyzed azide-alkyne cycloaddition (CuSO₄·5H₂O and sodium ascorbate in acetone/H₂O) .
Purity optimization :
- Use column chromatography (silica gel, hexane/EtOAc = 9:1) to isolate the product.
- Monitor reaction progress with TLC and confirm purity via NMR (e.g., absence of alkyne proton peaks at ~2.5 ppm) .
Basic: How are structural and electronic properties of this compound characterized experimentally?
Answer:
Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Identify methylene protons (-CH₂-) between δ 4.0–4.5 ppm and sulfonamide protons (NH) at δ 7.0–7.5 ppm .
- ¹³C NMR : Confirm sulfonamide carbonyl carbons at ~165–170 ppm .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z 351.2) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., S–N bond distance ~1.63 Å) .
Advanced: How do substituents on the benzenesulfonamide core influence inhibitory activity against carbonic anhydrase isoforms?
Answer:
Substituents modulate isoform selectivity and potency:
- Ureido groups : Derivatives like 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide show nanomolar inhibition (Ki = 5–10 nM) of tumor-associated CA IX/XII due to enhanced hydrophobic interactions with active-site residues (e.g., Val-121, Leu-198) .
- Electron-withdrawing groups : Chloro or trifluoromethyl substituents improve binding via halogen bonds with Thr-200 in CA II .
Methodological note : - Use enzyme inhibition assays (stopped-flow CO₂ hydration) and X-ray crystallography to validate binding modes .
Advanced: What computational strategies are effective for predicting the pharmacokinetics of benzenesulfonamide derivatives?
Answer:
- QSAR modeling : Develop models using descriptors like logP, polar surface area (PSA), and H-bond acceptors to predict absorption (e.g., PSA <90 Ų for blood-brain barrier penetration) .
- ADMET profiling :
- Case study : AL106 (a benzenesulfonamide analog) showed favorable ADMET properties: logP = 2.8, PSA = 98 Ų, and low hepatotoxicity risk .
Advanced: How can molecular docking elucidate interactions between benzenesulfonamides and TrkA in glioblastoma?
Answer:
- Docking workflow :
- Validation :
Basic: What are the challenges in analyzing contradictory bioactivity data across benzenesulfonamide analogs?
Answer:
Contradictions arise due to:
- Assay variability : Differences in cell lines (e.g., U87 vs. MEF cells) or endpoint measurements (IC₅₀ vs. Ki) .
- Structural nuances : Minor substituent changes (e.g., methyl vs. trifluoromethyl) alter solubility and target engagement .
Resolution strategy : - Standardize assays (e.g., use identical ATP concentrations in kinase assays).
- Perform meta-analysis with PubChem BioActivity data to identify trends .
Advanced: How can benzenesulfonamide derivatives be tailored for selective RORα/γ inverse agonism?
Answer:
- Key modifications :
- Introduce trifluoroethyl groups (e.g., T0901317) to enhance RORα/γ binding (Ki = 51–132 nM) via van der Waals interactions with Leu-287 and Phe-388 .
- Avoid polar groups that favor LXRα off-target binding .
- Validation :
- Use TR-FRET coactivator recruitment assays to measure ROR-specific inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
